(Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of hippuric acid, 4-nitrobenzaldehyde, NaOAc, and Ac2O in THF . The mixture is refluxed for a few hours, after which the solid is filtered and washed .Molecular Structure Analysis
The molecular structure of this compound includes a 5-membered oxazole ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. The oxazole ring is substituted with a tert-butyl group at position 2 and a 4-nitrobenzylidene group at position 4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 274.276 and an XLogP3 value of 3.1. The solubility information is not available.Scientific Research Applications
Inkless Rewritable Paper
This compound has been utilized in the development of inkless rewritable paper . By employing it as an imaging layer and water as an ‘ink’, an eco-friendly solution for rewritable paper is created. This has significant applications in anti-counterfeiting and information security .
Colorimetric/Fluorescent Dual-Channel Sensor
The compound serves as a colorimetric and fluorescent dual-channel sensor for Zn²⁺ ions . It offers high sensitivity, high selectivity, a fast response time, and a low detection limit. This application is crucial for environmental monitoring and biomedical research .
Antibacterial Activity
Research indicates that the compound and its metal (II) complexes exhibit antibacterial activity . They have been tested against both Gram-positive and Gram-negative bacteria, showing higher activity than standard drugs, which could lead to new treatments for bacterial infections .
Sensing in Living Cells
Due to its low cytotoxicity, the compound has been successfully applied for sensing Zn²⁺ in living cells . This application is important for understanding cellular processes and developing new diagnostic methods .
Aggregation-Induced Emission (AIE)
The compound’s ability to exhibit aggregation-induced emission (AIE) makes it a candidate for creating new organic fluorescent materials. These materials can be used in various optical devices and sensors .
Excited-State Intramolecular Proton Transfer (ESIPT)
Incorporating the compound in materials that undergo excited-state intramolecular proton transfer (ESIPT) can lead to the development of advanced photonic materials with potential applications in organic lasers and light-emitting diodes (LEDs) .
Safety and Hazards
This compound is not intended for human or veterinary use and is strictly for research purposes. Specific safety and hazard information is not available in the retrieved information.
Future Directions
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .
properties
IUPAC Name |
(4Z)-2-tert-butyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-14(2,3)13-15-11(12(17)20-13)8-9-4-6-10(7-5-9)16(18)19/h4-8H,1-3H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSFRRHICXARHG-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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